

A Researcher's Guide to Selecting Psalmotoxin 1 (PcTx1): A Comparative Analysis

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Compound of Interest

Compound Name: Psalmotoxin 1

Cat. No.: B10788973

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For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of their experiments. This guide provides a comprehensive comparison of **Psalmotoxin 1** (PcTx1), a potent and selective inhibitor of the Acid-Sensing Ion Channel 1a (ASIC1a), from various commercial suppliers. The objective is to offer a data-driven overview to aid in the selection of the most suitable product for your research needs.

Psalmotoxin 1, a 40-amino acid peptide derived from the venom of the Trinidad chevron tarantula (*Psalmopoeus cambridgei*), is a critical tool for studying the physiological and pathological roles of ASIC1a.[1][2] Its high affinity and specificity make it invaluable for research in areas such as pain, neurodegeneration, and ischemic stroke.[3] However, the purity, activity, and consistency of commercially available PcTx1 can vary between suppliers, potentially impacting experimental outcomes. This guide outlines key quality control parameters and provides standardized experimental protocols for in-house validation.

Supplier and Product Specification Overview

A summary of the product specifications for PcTx1 from several major suppliers is presented below. This information has been compiled from publicly available data sheets and certificates of analysis. Researchers are encouraged to request batch-specific data from suppliers before purchase.

Supplier	Product Name	Purity (by HPLC)	Reported IC50	Formulation	Analytical Methods
Smartox Biotechnology	Psalmotoxin-1 / PcTx1	> 98% ^[1]	~1 nM ^[1]	Lyophilized solid ^[1]	HPLC, Mass Spectrometry
Tocris Bioscience	Psalmotoxin 1	≥95%	0.9 nM	Lyophilized solid	HPLC
MedchemExpress	Psalmotoxin 1	99.02%	0.9 nM ^[3]	Lyophilized solid	HPLC, Mass Spectrometry
PeptaNova	Psalmotoxin 1 PcTX1	> 99% ^[2]	Not specified	Lyophilized solid ^[2]	HPLC
Sigma-Aldrich (Calbiochem)	Psalmotoxin-1	≥94%	0.9 nM	Lyophilized solid	HPLC
Alomone Labs	PcTx1	> 98%	Not specified	Lyophilized solid	HPLC, Mass Spectrometry

Note: The reported IC50 values are generally consistent across suppliers and align with published literature. However, slight variations in experimental conditions can affect these values. Purity levels are a key differentiator, with some suppliers offering higher minimum purity grades.

Recommended Experimental Protocols for In-House Comparison

To ensure the reliability and reproducibility of your experiments, it is highly recommended to perform in-house validation of PcTx1 from any supplier. The following are detailed protocols for key experiments to compare the performance of PcTx1 from different sources.

Assessment of Peptide Purity and Integrity by HPLC and Mass Spectrometry

Objective: To verify the purity and correct molecular weight of the PcTx1 peptide.

Methodology:

- High-Performance Liquid Chromatography (HPLC):
 - Reconstitute the lyophilized PcTx1 from each supplier in an appropriate solvent (e.g., sterile water or a low percentage of acetonitrile in water) to a final concentration of 1 mg/mL.
 - Inject 10-20 μ L of the sample onto a C18 reverse-phase HPLC column.
 - Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient is 5% to 65% acetonitrile over 30 minutes.
 - Monitor the absorbance at 214 nm and 280 nm.
 - The purity is calculated by integrating the area of the main peak relative to the total area of all peaks.
- Mass Spectrometry (MS):
 - Analyze the reconstituted peptide solution using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
 - Compare the observed molecular weight with the theoretical molecular weight of PcTx1 (approximately 4689.4 Da).

Functional Activity Assay: Inhibition of ASIC1a Currents

Objective: To determine and compare the inhibitory potency (IC₅₀) of PcTx1 from different suppliers on human or rodent ASIC1a channels.

Methodology:

- Cell Culture and Transfection:

- Culture a suitable cell line (e.g., HEK293 or CHO cells) in appropriate media.
- Transiently transfect the cells with a plasmid encoding human or rodent ASIC1a. Co-transfection with a fluorescent reporter plasmid (e.g., GFP) can aid in identifying transfected cells.
- Allow 24-48 hours for channel expression.
- Electrophysiology (Whole-Cell Patch-Clamp):
 - Prepare external and internal solutions for patch-clamp recording. The external solution should have a physiological pH (e.g., 7.4) and a low pH activating solution (e.g., pH 6.0).
 - Obtain whole-cell recordings from transfected cells.
 - Establish a stable baseline current at a holding potential of -60 mV.
 - Apply the low pH solution to evoke an inward ASIC1a current.
 - After establishing a stable baseline of acid-evoked currents, perfuse the cells with increasing concentrations of PcTx1 (e.g., 0.01 nM to 100 nM) for a sufficient duration (e.g., 2-5 minutes) before co-applying with the low pH solution.
 - Measure the peak amplitude of the inward current at each PcTx1 concentration.
 - Plot the percentage of inhibition against the logarithm of the PcTx1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay

Objective: To assess any potential cytotoxic effects of the PcTx1 preparations.

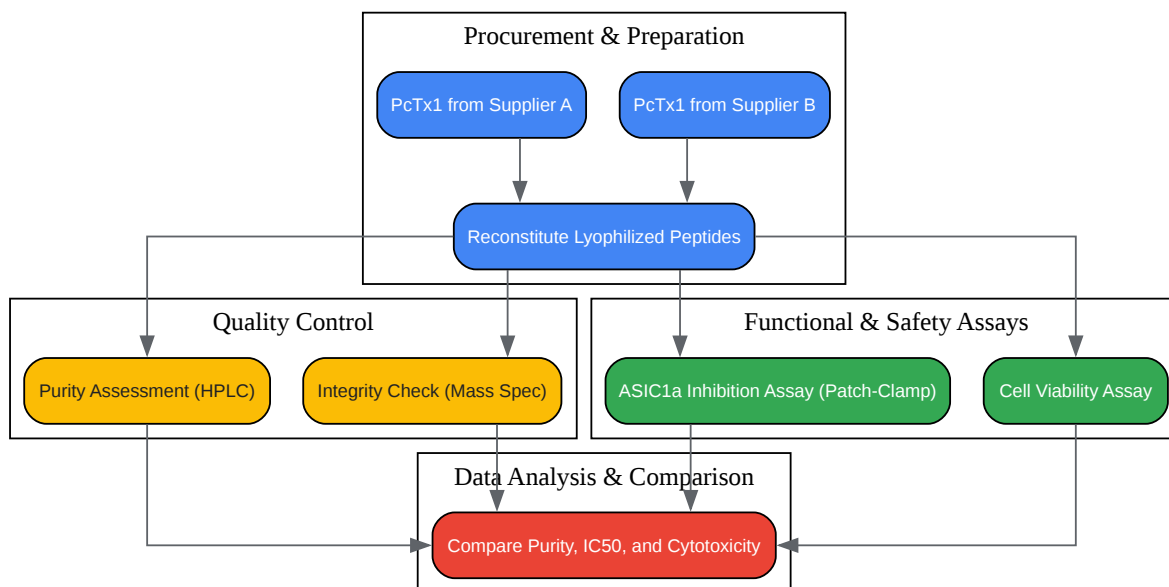
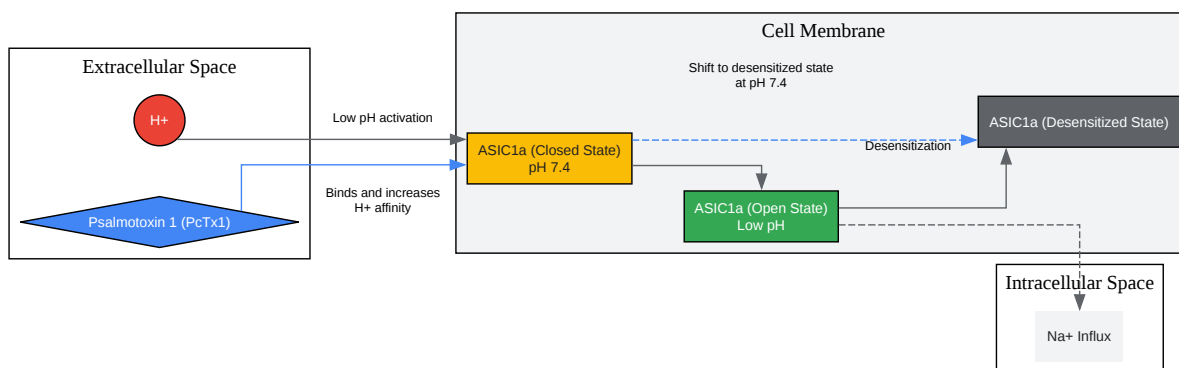
Methodology:

- Plate cells (e.g., the same cell line used for the activity assay or a relevant neuronal cell line) in a 96-well plate.
- Treat the cells with a range of concentrations of PcTx1 from each supplier for 24-48 hours.

- Perform a standard cell viability assay, such as the MTT or PrestoBlue assay, according to the manufacturer's instructions.
- Measure the absorbance or fluorescence and calculate the percentage of viable cells relative to an untreated control.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of PcTx1 and a typical experimental workflow.



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